![molecular formula C21H30N2O3 B5567289 (1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567289.png)

(1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazabicyclononanes are a class of bicyclic compounds featuring nitrogen atoms within their cyclic structures. These compounds have been explored for various synthetic applications and have interesting chemical and physical properties due to their unique structures.

Synthesis Analysis

The synthesis of diazabicyclononanes and related compounds often involves cyclization reactions, starting from readily available precursors. For example, the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane was achieved by starting from the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid, through a series of steps including N-benzyl derivative preparation and cyclization with benzylamine, followed by reduction and catalytic hydrogenolysis (Nikit-skaya et al., 1965).

Molecular Structure Analysis

The molecular structure of diazabicyclononanes can be analyzed through spectroscopic methods such as NMR and X-ray crystallography. These analyses reveal the conformation and stereochemistry of the molecules. For instance, a study on esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol used NMR spectroscopy and X-ray diffraction to determine the chair-chair conformation and equatorial positions of N-substituents (Fernández et al., 1995).

Chemical Reactions and Properties

Diazabicyclononanes undergo various chemical reactions, including functionalization and ring transformations. For example, the transformation of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane involved reduction, debenzylation, and chlorination steps to produce different derivatives (Nikit-skaya & Yakhontov, 1970).

Scientific Research Applications

Synthesis and Receptor Affinity

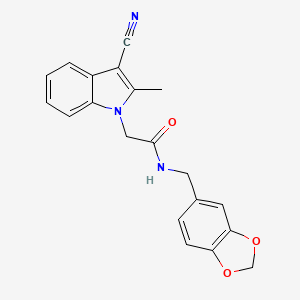

This compound and its related stereoisomers have been studied for their synthetic pathways and affinity towards σ1 receptors. In particular, the synthesis of bicyclic σ receptor ligands, including (1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one, involves Dieckmann analogous cyclization from (R)- and (S)-glutamate. These compounds, especially the methyl ethers, have shown to halt cell growth in certain cancer cell lines like the small cell lung cancer cell line A-427 at 20 μM concentration, suggesting potential cytotoxic activity and a specific target within these cells (Geiger et al., 2007).

Conformational Studies

Conformational and structural studies of diazabicyclanones and diazabicyclanols, which include derivatives of (1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one, have provided insights into their preferred conformations in solution and in crystalline form. These studies are crucial for understanding the interactions of these compounds with biological targets (Gálvez et al., 1985).

Biological Activity and Synthesis of Novel Derivatives

Research has also focused on synthesizing novel derivatives of this compound to investigate their biological activities. For instance, novel bispidine derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one have been developed, showing promise for treating a wide range of diseases. These derivatives, specifically with isopropoxypropyl and ethoxypropyl substituents, displayed local anesthetic activity with low toxicity, highlighting their potential for further pharmacological exploration (Malmakova et al., 2021).

properties

IUPAC Name |

(1S,5R)-3-[[2-(2-hydroxyethoxy)phenyl]methyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O3/c1-16(2)9-10-23-19-8-7-18(21(23)25)14-22(15-19)13-17-5-3-4-6-20(17)26-12-11-24/h3-6,9,18-19,24H,7-8,10-15H2,1-2H3/t18-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACQNILJSXCQGR-RBUKOAKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C2CCC(C1=O)CN(C2)CC3=CC=CC=C3OCCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)CC3=CC=CC=C3OCCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5567224.png)

![2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5567225.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1,2-dimethyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5567238.png)

![N-isobutyl-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5567252.png)

![1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5567267.png)

![6-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5567304.png)

![methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5567317.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567326.png)

![8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5567333.png)